Cas no 403825-44-5 (1-(4-Nitrophenyl)sulfonylpiperazine)

1-(4-Nitrophenyl)sulfonylpiperazine is a sulfonamide derivative featuring a piperazine core functionalized with a 4-nitrophenylsulfonyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its key advantages include high reactivity due to the electron-withdrawing nitro group, which facilitates nucleophilic substitution reactions, and the piperazine moiety, which enhances solubility and versatility in further derivatization. The compound's well-defined structure and stability under standard conditions make it a reliable building block for constructing complex molecules. It is commonly employed in medicinal chemistry for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
1-(4-Nitrophenyl)sulfonylpiperazine structure
403825-44-5 structure
Product Name:1-(4-Nitrophenyl)sulfonylpiperazine
CAS No:403825-44-5
MF:C10H13N3O4S
MW:271.292920827866
MDL:MFCD04059504
CID:925710
PubChem ID:2410357
Update Time:2025-05-20

1-(4-Nitrophenyl)sulfonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-((4-Nitrophenyl)sulfonyl)piperazine
    • 1-(4-NITRO-BENZENESULFONYL)-PIPERAZINE HYDROCHLORIDE
    • 1-[(4-Nitrophenyl)sulfonyl]piperazine
    • 1-[(4-Nitrobenzene)sulfonyl]piperazine
    • 1-(4-nitrobenzenesulfonyl)piperazine
    • CS-0199122
    • SCHEMBL1871493
    • 1-(4-nitrophenyl)sulfonylpiperazine
    • AKOS000200801
    • 403825-44-5
    • LIZLJILNEOVKMR-UHFFFAOYSA-N
    • 1-(4-NITRO-BENZENESULFONYL)-PIPERAZINE HCL
    • EN300-40620
    • SY335191
    • MFCD04059504
    • BBL017428
    • 1-(4-Nitro-benzenesulfonyl)-piperazine
    • STK447149
    • AS-69034
    • ALBB-002101
    • A12497
    • 1-(4-Nitrophenyl)sulfonylpiperazine
    • MDL: MFCD04059504
    • Inchi: 1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2
    • InChI Key: LIZLJILNEOVKMR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 307.03900
  • Monoisotopic Mass: 271.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 103.61000
  • LogP: 2.86140

1-(4-Nitrophenyl)sulfonylpiperazine Security Information

  • HazardClass:IRRITANT

1-(4-Nitrophenyl)sulfonylpiperazine Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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1-(4-Nitrophenyl)sulfonylpiperazine Production Method

1-(4-Nitrophenyl)sulfonylpiperazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:403825-44-5)1-(4-Nitrophenyl)sulfonylpiperazine
Order Number:A873364
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:39
Price ($):300.0
Email:sales@amadischem.com

Additional information on 1-(4-Nitrophenyl)sulfonylpiperazine

Professional Introduction to 1-(4-Nitrophenyl)sulfonylpiperazine (CAS No. 403825-44-5)

1-(4-Nitrophenyl)sulfonylpiperazine, identified by the Chemical Abstracts Service Number (CAS No.) 403825-44-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonylpiperazine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural motif of 1-(4-Nitrophenyl)sulfonylpiperazine consists of a piperazine ring substituted with a sulfonyl group at the N1 position and a 4-nitrophenyl moiety at the N4 position. This unique structural arrangement imparts distinct physicochemical properties and biological interactions, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in sulfonylpiperazine derivatives due to their demonstrated efficacy in various pharmacological contexts. The presence of the nitro group in the aromatic ring enhances the lipophilicity and electronic properties of the molecule, which can influence its binding affinity to biological targets. This feature has been exploited in the design of novel compounds targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.

One of the most compelling aspects of 1-(4-Nitrophenyl)sulfonylpiperazine is its potential as an intermediate in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop molecules with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications to the sulfonyl group or the piperazine ring have led to derivatives with improved solubility and metabolic stability, which are critical factors for clinical success.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 1-(4-Nitrophenyl)sulfonylpiperazine in treating central nervous system (CNS) disorders. Preclinical studies have indicated that this compound may interact with neurotransmitter receptors such as serotonin and dopamine, suggesting its utility in managing conditions like depression, anxiety, and Parkinson's disease. Additionally, its sulfonamide moiety has been shown to exhibit anti-inflammatory properties, making it a candidate for therapeutic intervention in chronic inflammatory diseases.

Advances in computational chemistry and molecular modeling have further facilitated the optimization of 1-(4-Nitrophenyl)sulfonylpiperazine-based compounds. These techniques allow researchers to predict binding interactions with biological targets with high accuracy, enabling the design of molecules with tailored pharmacological properties. Such computational approaches have been instrumental in identifying lead compounds that exhibit promising activity in preclinical models.

The synthesis of 1-(4-Nitrophenyl)sulfonylpiperazine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. This has made it feasible to conduct large-scale screening campaigns and accelerate the discovery pipeline for new drug candidates.

In conclusion, 1-(4-Nitrophenyl)sulfonylpiperazine (CAS No. 403825-44-5) represents a promising compound in pharmaceutical research with diverse applications across multiple therapeutic areas. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a significant role in future medical innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:403825-44-5)1-(4-Nitrophenyl)sulfonylpiperazine
A873364
Purity:99%
Quantity:5g
Price ($):300.0
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